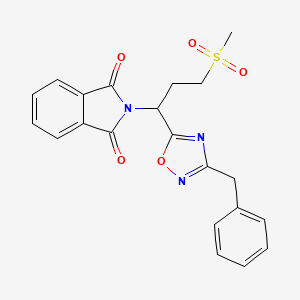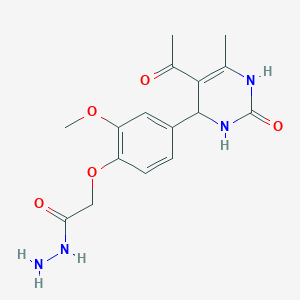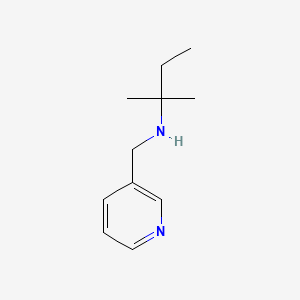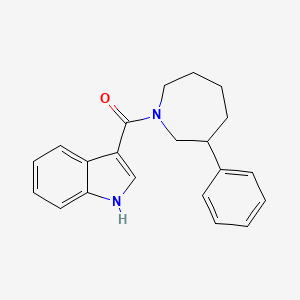![molecular formula C10H11N3 B2756460 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole CAS No. 27285-86-5](/img/structure/B2756460.png)
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a corticotropin-releasing factor-1 (CRF-1) receptor antagonist, which makes it a promising candidate for the treatment of stress-related disorders .
作用机制
Target of Action
The primary targets of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole are serotonin 5-HT2 and purine P2Y1 receptors . These receptors play crucial roles in various physiological processes. The serotonin 5-HT2 receptor is involved in the regulation of mood, anxiety, feeding, and reproductive behavior, while the purine P2Y1 receptor is implicated in platelet aggregation and vasodilation .
Mode of Action
2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole interacts with its targets by exhibiting antagonist activity . This means it binds to these receptors and blocks their activation by endogenous ligands, thereby inhibiting the physiological responses they would normally trigger .
Biochemical Pathways
The compound’s interaction with serotonin 5-HT2 and purine P2Y1 receptors affects several biochemical pathways. For instance, by blocking the serotonin 5-HT2 receptor, it can influence the serotonergic signaling pathway, potentially leading to changes in mood and behavior . Similarly, its antagonistic action on the purine P2Y1 receptor can affect the purinergic signaling pathway, which could result in altered platelet aggregation and vasodilation .
Result of Action
The molecular and cellular effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole’s action are primarily related to its antagonistic activity on serotonin 5-HT2 and purine P2Y1 receptors. By blocking these receptors, it can inhibit platelet aggregation, exhibit antiarrhythmic activity, and even show hypoglycemic effects . Some derivatives of this compound have also demonstrated antioxidant properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole. For instance, the pH of the environment can affect the compound’s structure and, consequently, its interaction with its targets . Moreover, factors like temperature and solvent used can influence the compound’s synthesis and subsequent reactions .
生化分析
Biochemical Properties
2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been found to interact with various enzymes and proteins . For instance, it has been suggested that this compound exhibits antagonist activity with respect to serotonin 5-HT2 and purine P2Y1 receptors . The nature of these interactions is likely due to the structural similarity of this compound to amino acids .
Cellular Effects
In terms of cellular effects, 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been shown to possess antiaggregant properties and antiarrhythmic activity . It also exhibits antioxidant and hypoglycemic effects . These effects suggest that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, docking analysis revealed that residue Glu196 and Lys334 were involved in hydrogen bonding and Trp9 in Π- Π stacking .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole in animal models, it is known that benzimidazole derivatives exhibit various types of activity, and their effectiveness often exceeds that of known drugs .
Metabolic Pathways
Given its structural similarity to amino acids, it is plausible that it could interact with enzymes or cofactors involved in amino acid metabolism .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid. This reaction typically occurs at elevated temperatures ranging from 140°C to 200°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
科学研究应用
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential as a CRF-1 receptor antagonist makes it valuable in studying stress-related disorders.
相似化合物的比较
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure that serves as a precursor for more complex derivatives.
Pyrimido[1,2-a]benzimidazole: A related compound with similar pharmacological properties but different structural features.
2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole: An oxidized derivative with distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific interactions with the CRF-1 receptor and its potential therapeutic applications.
属性
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWZPLQTNYSOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary pharmacological activities exhibited by 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole derivatives?
A1: Research indicates that various derivatives of this compound class demonstrate a range of pharmacological activities. Specifically, studies have shown promising results in the following areas:
- Antiarrhythmic activity: These compounds may help regulate irregular heartbeats. [, ]
- Antiaggregant activity: They exhibit potential in preventing platelet aggregation, which is crucial in preventing blood clot formation. [, , ]
- Hemorheological properties: These compounds can influence blood flow and viscosity, potentially addressing circulatory issues. [, ]
- Spasmolytic activity: They may act as muscle relaxants, particularly on smooth muscle tissue. []
- Blood glucose regulation: Some derivatives show potential in influencing blood sugar levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)
![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)

![N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2756382.png)
![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)
![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)
![4-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756391.png)

![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)
![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)


![2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2756398.png)

